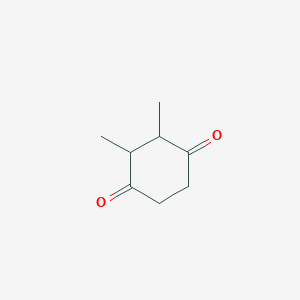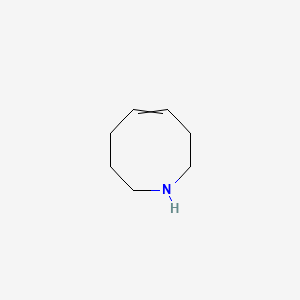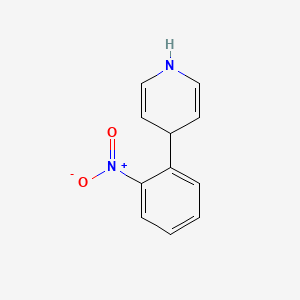
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is a synthetic peptide derivative of L-Arginine. Peptides like this are often studied for their potential biological activities, including roles in cellular signaling, enzyme inhibition, and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: Final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains using reagents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using agents like dithiothreitol (DTT).
Substitution: Substitution reactions involving side chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction typically results in free thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine, N2-(1-(N2-L-leucyl)-L-prolyl)-: A similar peptide with one fewer amino acid.
L-Arginine, N2-(1-(N2-L-lysyl)-L-prolyl)-: Another related peptide with a different amino acid sequence.
Uniqueness
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is unique due to its specific amino acid sequence, which may confer distinct biological activities and interactions compared to other peptides.
Eigenschaften
CAS-Nummer |
56694-23-6 |
|---|---|
Molekularformel |
C23H44N8O5 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H44N8O5/c1-14(2)13-15(25)19(32)29-16(7-3-4-10-24)21(34)31-12-6-9-18(31)20(33)30-17(22(35)36)8-5-11-28-23(26)27/h14-18H,3-13,24-25H2,1-2H3,(H,29,32)(H,30,33)(H,35,36)(H4,26,27,28)/t15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
HSNUEBNXWWVUBP-XSLAGTTESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
silane](/img/structure/B14630402.png)

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
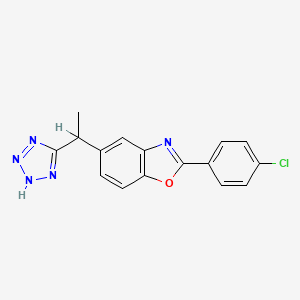
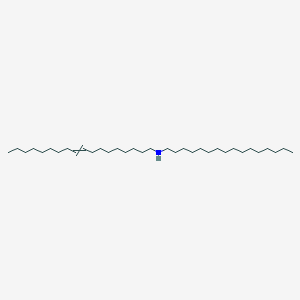
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
